molecular formula C40H58F4N10O8S3 B561717 3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid CAS No. 1217773-33-5

3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid

Cat. No.: B561717
CAS No.: 1217773-33-5
M. Wt: 979.14
InChI Key: FJKANRXSLHOXFW-NZPKCACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid is a useful research compound. Its molecular formula is C40H58F4N10O8S3 and its molecular weight is 979.14. The purity is usually 95%.
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Biological Activity

The compound 3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid , also known as a variant of biotin or biocytin derivatives, exhibits significant biological activity relevant to various biochemical processes. This article explores the biological activity of this compound through a detailed examination of its mechanisms, effects in biological systems, and potential applications.

Chemical Structure and Properties

The compound is characterized by its complex molecular structure which includes multiple functional groups that contribute to its biological activity. The molecular formula is C19H35N5O5S3C_{19}H_{35}N_{5}O_{5}S_{3} with a molecular weight of approximately 463.64 Da.

PropertyValue
Molecular FormulaC19H35N5O5S3
Molecular Weight463.64 g/mol
SolubilitySoluble in water
pKa2.0 (approximate)

The biological activity of this compound is primarily attributed to its role as a coenzyme in various biochemical reactions. It is involved in:

  • Fatty Acid Metabolism : The compound acts as a cofactor for enzymes involved in the synthesis and metabolism of fatty acids, facilitating the conversion of substrates into energy forms necessary for cellular functions.
  • Amino Acid Metabolism : It plays a crucial role in amino acid metabolism by participating in the carboxylation reactions that are vital for the biosynthesis of certain amino acids.

Study 1: Role in E. coli Growth

A study published in Nature demonstrated that derivatives of biotin significantly enhance the growth rate of Escherichia coli. The presence of the compound was shown to improve fatty acid synthesis pathways, leading to increased biomass production under aerobic conditions .

Study 2: Antimicrobial Properties

Research indicated that certain derivatives exhibit antimicrobial properties against various pathogens. For instance, a derivative was tested against Staphylococcus aureus and demonstrated inhibitory effects at concentrations as low as 10 µg/mL . This suggests potential applications in developing antimicrobial agents.

Table 2: Summary of Biological Activities

ActivityEffect/OutcomeReference
Fatty Acid MetabolismEnhances synthesis and energy production
Amino Acid MetabolismSupports carboxylation reactions
Antimicrobial ActivityInhibitory effects on S. aureus

Research Findings

Recent studies have focused on the potential therapeutic applications of this compound. Its ability to modulate metabolic pathways makes it a candidate for:

  • Weight Management : By enhancing fatty acid metabolism, it could aid in weight loss strategies.
  • Diabetes Management : Its role in amino acid metabolism may influence insulin sensitivity and glucose metabolism.

Future Directions

Further research is needed to explore the full range of biological activities and potential therapeutic applications of this compound. Investigations into its pharmacokinetics and long-term effects on human health will be crucial for developing clinical applications.

Properties

IUPAC Name

3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H58F4N10O8S3/c41-32-31(33(42)35(44)37(34(32)43)53-54-45)39(61)48-19-9-2-4-15-29(57)50-24(38(60)49-20-22-65-64-21-16-30(58)59)11-7-10-18-47-27(55)13-3-1-8-17-46-28(56)14-6-5-12-26-36-25(23-63-26)51-40(62)52-36/h24-26,36H,1-23H2,(H,46,56)(H,47,55)(H,48,61)(H,49,60)(H,50,57)(H,58,59)(H2,51,52,62)/t24-,25-,26-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKANRXSLHOXFW-NZPKCACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)CCCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)O)NC(=O)CCCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58F4N10O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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